molecular formula C18H21NO3 B058216 Benzacine CAS No. 968-46-7

Benzacine

Cat. No. B058216
CAS RN: 968-46-7
M. Wt: 299.4 g/mol
InChI Key: BUEPKUNNPRRSKV-UHFFFAOYSA-N
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Patent
US06069149

Procedure details

0.24 g (0.802 mmol) of o-(2-dimethylaminoethyl)benzilic acid shown below was obtained as a faint yellow solid from 0.31 g (1.0 mmol) of methyl o-(2-dimethylaminoethyl)benzilate in the same manner as in Production Example 2 (4). ##STR24## Its spectroscopic data are as follows: 1H-NMR (CDCl3) δ (ppm) : 2.87 (6H, s), 3.09 (2H, t, J=4.8 Hz), 3.51 (2H, t, J=4.8 Hz), 7.21~7.30 (6H, m), 7.50~7.54 (4H, m).
Name
o-(2-dimethylaminoethyl)benzilic acid
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
methyl o-(2-dimethylaminoethyl)benzilate
Quantity
0.31 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example 2 ( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)CC[C:5]1[CH:21]=[CH:20][CH:19]=[CH:18][C:6]=1[C:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([OH:11])[C:8]([OH:10])=[O:9].[CH3:23][N:24]([CH3:45])[CH2:25][CH2:26]C1C=CC=CC=1C(C1C=CC=CC=1)(O)C(OC)=O>>[CH3:23][N:24]([CH3:45])[CH2:25][CH2:26][O:10][C:8](=[O:9])[C:7]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)([C:6]1[CH:5]=[CH:21][CH:20]=[CH:19][CH:18]=1)[OH:11]

Inputs

Step One
Name
o-(2-dimethylaminoethyl)benzilic acid
Quantity
0.24 g
Type
reactant
Smiles
CN(CCC1=C(C(C(=O)O)(O)C2=CC=CC=C2)C=CC=C1)C
Step Two
Name
methyl o-(2-dimethylaminoethyl)benzilate
Quantity
0.31 g
Type
reactant
Smiles
CN(CCC1=C(C(C(=O)OC)(O)C2=CC=CC=C2)C=CC=C1)C
Step Three
Name
Example 2 ( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN(CCOC(C(O)(C1=CC=CC=C1)C1=CC=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.